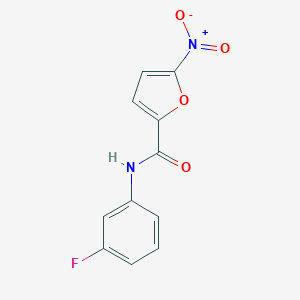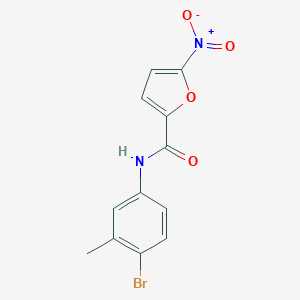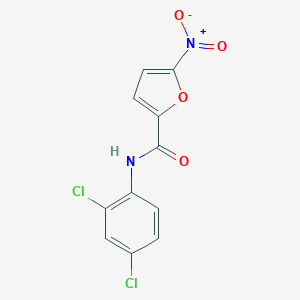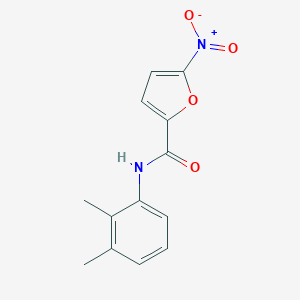![molecular formula C19H18FN3O2 B251978 N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel small molecule inhibitor that targets the dopamine D2 receptor. This compound has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Wirkmechanismus
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various neurochemical pathways in the brain. By blocking this receptor, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can modulate the release of dopamine and other neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have significant effects on various biochemical and physiological processes in the brain. In preclinical studies, this compound has been shown to reduce dopamine release in the striatum, which is a key region involved in the regulation of motor function and reward processing. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is its high selectivity and potency for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various neurochemical pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One potential application is in the treatment of schizophrenia, where this compound has shown promise in preclinical studies. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide may have potential applications in the treatment of other psychiatric and neurological disorders, including depression and addiction. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more effective treatments for these disorders.
Synthesemethoden
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3-aminopropylindole, followed by the addition of N,N-diisopropylethylamine and 1H-indole-2-carboxylic acid. The final product is purified through column chromatography and characterized through spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, depression, and addiction. In preclinical studies, this compound has been shown to effectively block the dopamine D2 receptor, which is a key target for the treatment of these disorders.
Eigenschaften
Molekularformel |
C19H18FN3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[3-[(2-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
YPRFRYFRMQPJMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)


![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)


![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)